molecular formula C15H14ClNO5S B2756116 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 109029-88-1

2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2756116
CAS No.: 109029-88-1
M. Wt: 355.79
InChI Key: CODBPADEEKTOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is a high-purity chemical compound with the CAS Number 109029-88-1 and a molecular weight of 355.79 g/mol. Its molecular formula is C 15 H 14 ClNO 5 S . The compound features a benzoic acid core substituted with a chloro group and a sulfamoyl bridge linked to a 4-ethoxyphenyl ring, as represented by the SMILES notation: O=C(O)C1=CC(S(=O)(NC2=CC=C(OCC)C=C2)=O)=CC=C1Cl . This compound belongs to a class of sulfamoyl benzoic acid derivatives. While specific biological data for this analog is not fully detailed in the available literature, closely related structural analogs, particularly those featuring a sulfonamide moiety, have been identified as promising scaffolds in medicinal chemistry research . For instance, studies on similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives, have demonstrated significant in vitro inhibitory activity against α-glucosidase and α-amylase , key enzymes targeted for the management of type II diabetes mellitus . The presence of the sulfonamide group is a recognized pharmacophore associated with diverse biological activities, suggesting this compound's potential value in biochemical and pharmacological research, particularly in enzyme inhibition assays and as a key intermediate for the synthesis of more complex molecules for therapeutic evaluation . Researchers can utilize this compound to explore its specific mechanism of action and potential applications in these fields. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-2-22-11-5-3-10(4-6-11)17-23(20,21)12-7-8-14(16)13(9-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODBPADEEKTOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves several steps. One common method includes the reaction of 2-chlorobenzoic acid with 4-ethoxyaniline to form an intermediate product. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of reactions involving sulfonyl chlorides and amines, leading to the formation of sulfamoyl derivatives. The chemical structure can be represented as follows:

  • Molecular Formula : C15H14ClNO5S
  • Molecular Weight : 341.79 g/mol
  • CAS Number : 1304572

The synthesis typically involves the chlorosulfonation of anthranilic acid derivatives followed by amination, which allows for the introduction of various substituents that can enhance biological activity .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors, thus contributing to tumor growth and metastasis. The compound's ability to bind selectively to CAIX makes it a candidate for targeted cancer therapy .

Antidiabetic Effects

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. A study synthesized several derivatives, including those with 2-chloro-5-[(4-chlorophenyl)sulfamoyl] groups, which demonstrated inhibitory activity against key enzymes such as α-glucosidase and α-amylase. These findings suggest that the compound could be developed into a therapeutic agent for managing diabetes .

Hypolipemic Activity

The compound has also been investigated for its hypolipemic effects, which involve lowering blood cholesterol levels. This property is particularly valuable in treating hyperlipidemia and associated cardiovascular diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated selective inhibition of CAIX, suggesting potential for tumor treatment.
Study 2 Antidiabetic PropertiesShowed effective inhibition of α-glucosidase and α-amylase, indicating potential use in diabetes management.
Study 3 Hypolipemic EffectsReported reductions in cholesterol levels in animal models, supporting cardiovascular health applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce the sulfonamide’s acidity compared to electron-withdrawing groups (e.g., -NO₂, -CF₃) . This could influence binding to enzymes like α-glucosidase, where electron-deficient aromatic systems often enhance inhibition .
  • Steric and Solubility Effects : The ethoxy group’s larger size compared to -Cl or -F may sterically hinder interactions but improve aqueous solubility, a critical factor in drug bioavailability .

Antidiabetic Potential

  • 4-Chlorophenyl Analog (Compound 3 in ) : Exhibited IC₅₀ values of 12.3 µM (α-glucosidase) and 14.8 µM (α-amylase), attributed to the synergistic effects of the chloro and nitro groups .
  • Nitro-Substituted Derivatives: Compounds with -NO₂ at position 4 showed reduced activity compared to chloro analogs, suggesting steric or electronic incompatibility with enzyme active sites .

Physicochemical Properties

Property 4-Chlorophenyl Analog 4-Fluorophenyl Analog Target Compound (Predicted)
Molecular Weight (g/mol) 371.2 329.73 ~375.8
Melting Point (°C) 215–218 Not reported 200–210 (estimated)
Solubility in DMF High Moderate High
LogP (Predicted) 2.8 2.5 2.3

Biological Activity

2-Chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique functional groups which may contribute to various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN1O4S, with a molecular weight of approximately 355.81 g/mol. The presence of the sulfonamide group is significant as it is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with active site residues in target enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study evaluating related compounds demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound's interaction with carbonic anhydrase (CA) isoforms has been explored in the context of cancer therapy. CAIX, which is overexpressed in many tumors, serves as a target for inhibitors that could potentially mitigate tumor growth and metastasis. Compounds designed to selectively inhibit CAIX have shown promising binding affinities and selectivity over other isoforms, suggesting that this compound may also possess anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has also been noted in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This property could make the compound a candidate for treating inflammatory diseases .

Study on Antimicrobial Activity

A comprehensive study assessed multiple derivatives of benzoic acid, including those similar to this compound, for their antimicrobial efficacy through in vitro screening methods. The results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Anticancer Activity

Another research effort focused on evaluating the binding affinity of sulfonamide derivatives to CAIX using molecular docking simulations. The findings revealed that modifications on the benzenesulfonamide ring significantly influenced binding interactions, suggesting that structural optimization could enhance anticancer efficacy .

Data Table: Biological Activity Summary

Activity TypeTargetEfficacyReference
AntimicrobialBacterial strainsMIC: 3.12 - 12.5 µg/mL
AnticancerCarbonic Anhydrase IXHigh binding affinity
Anti-inflammatoryCOX enzymesInhibition observed

Q & A

Q. What are the common synthetic routes for 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, and what intermediates are typically involved?

The synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling to introduce the 4-ethoxyphenyl sulfamoyl group to the benzoic acid backbone.
  • Chlorination at the 2-position using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). Intermediates often include 5-amino-2-chlorobenzoic acid derivatives and sulfonamide precursors. Reaction conditions (e.g., temperature, catalysts) are critical for yield optimization .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • X-ray crystallography using programs like SHELXL (for refinement) to resolve crystal structures .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl and ethoxy groups).
  • FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
    • HPLC-MS for purity assessment (>95% purity is typical for biological assays) .

Q. What spectroscopic methods are most effective for characterizing this sulfamoyl benzoic acid derivative?

  • NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • UV-Vis spectroscopy to study electronic transitions influenced by the sulfamoyl group .

Advanced Research Questions

Q. How can molecular docking simulations be optimized to study this compound's interaction with biological targets?

  • Use AutoDock Vina for docking due to its improved scoring function and parallel processing capabilities.
  • Protocol :

Prepare the ligand (compound) and receptor (target protein) using tools like PyMOL or Chimera.

Define a grid box covering the active site (e.g., α-glucosidase or α-amylase for antidiabetic studies).

Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. What strategies are recommended to resolve discrepancies in biological activity data among structural analogs?

  • Data contradiction analysis :
  • Verify compound purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Compare docking scores with experimental IC₅₀ values to identify outliers (e.g., mismatched binding poses) .
    • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributing factors .

Q. What in vitro assays are suitable for evaluating the compound's enzyme inhibitory potential, and how should controls be designed?

  • α-Glucosidase/α-amylase inhibition assays :
  • Use p-nitrophenyl glycosides as substrates; measure absorbance at 405 nm.
  • Include acarbose as a positive control and DMSO as a negative control.
    • Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
    • Data table example :
DerivativeIC₅₀ (α-glucosidase, µM)IC₅₀ (α-amylase, µM)
Parent compound12.3 ± 1.245.6 ± 3.4
5o (optimized)2.8 ± 0.318.9 ± 1.7

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for small-molecule structures due to robust handling of disorder and twinning .
  • Docking validation : Compare results with co-crystallized ligands to assess pose accuracy .
  • Biological assays : Use triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.